molecular formula C19H19ClN4O B2516466 N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1286713-33-4

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2516466
CAS No.: 1286713-33-4
M. Wt: 354.84
InChI Key: QMSOICDYUDIHKE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate ketones with hydrazine derivatives under acidic or basic conditions.

    Nicotinamide derivative synthesis: The nicotinamide core can be synthesized through various methods, including the reaction of nicotinic acid with amines.

    Coupling reactions: The final step often involves coupling the pyrazole derivative with the nicotinamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid with various biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.

Uniqueness

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other nicotinamide or pyrazole derivatives.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSOICDYUDIHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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